molecular formula C24H27N3O4S B2935843 N-(4-methylbenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-46-6

N-(4-methylbenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2935843
CAS No.: 878057-46-6
M. Wt: 453.56
InChI Key: ZZAYYSNUAYPQRU-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule featuring a sulfonamide-linked indole scaffold. The core structure comprises:

  • Indole ring: Substituted at position 1 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at position 3 with a sulfonyl moiety.
  • Acetamide side chain: Attached to the sulfonyl group and terminating in a 4-methylbenzyl group.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-18-8-10-19(11-9-18)14-25-23(28)17-32(30,31)22-15-27(21-7-3-2-6-20(21)22)16-24(29)26-12-4-5-13-26/h2-3,6-11,15H,4-5,12-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAYYSNUAYPQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878057-46-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC24_{24}H27_{27}N3_{3}O4_{4}S
Molecular Weight453.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to inhibit specific enzymes and modulate receptor activities, which can lead to significant pharmacological effects. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. In vitro studies have shown that such compounds can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Anticancer Properties

Studies have also highlighted the anticancer potential of related compounds. For example, derivatives that share structural similarities with this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. In particular, it shows promise as a dual inhibitor of AChE and butyrylcholinesterase (BuChE), which are relevant for the treatment of cognitive disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • Study on Neuroprotective Effects : A study conducted on a derivative exhibited significant inhibition of AChE with an IC50 value indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Anticancer Activity : Another research highlighted that a structurally related compound showed promising results against breast cancer cell lines, inducing apoptosis through caspase activation pathways .
  • Enzyme Inhibition Profile : A comprehensive analysis demonstrated that compounds with similar structures could inhibit both AChE and BuChE effectively, suggesting their use in treating cognitive decline associated with aging .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in three key regions: (1) the benzyl substituent, (2) the linker group (sulfonyl vs. thioether), and (3) the cyclic amine moiety. Below is a detailed comparison:

Modifications to the Benzyl Group

Compound Name Benzyl Substituent Molecular Weight Key Properties
N-(4-methylbenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide 4-methylbenzyl ~469.5 (calc.) Increased lipophilicity due to methyl group; may enhance membrane permeability .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide Benzodioxole 483.5 Electron-rich benzodioxole may improve solubility or π-π stacking interactions .
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-chlorophenyl 442.0 Chlorine atom introduces electronegativity, potentially enhancing target binding .

Impact : Methyl and chloro substituents increase lipophilicity, while benzodioxole improves polarity.

Linker Group Variations

Compound Name Linker Group Key Properties
This compound Sulfonyl (-SO₂-) Strong hydrogen-bond acceptor; enhances metabolic stability .
N-(4-ethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide Thioether (-S-) Susceptible to oxidation; may reduce half-life in vivo .
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide Oxoacetamide Lacks sulfonyl group; reduced hydrogen-bonding capacity .

Impact : Sulfonyl linkers improve stability and target engagement compared to thioether or oxoacetamide analogs.

Cyclic Amine Modifications

Compound Name Cyclic Amine Key Properties
This compound Pyrrolidin-1-yl 5-membered ring; moderate basicity; compact conformation .
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Piperidin-1-yl 6-membered ring; increased flexibility; altered steric interactions .
2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide Pyrrol-2-yl Non-saturated ring; potential for π-stacking with aromatic residues .

Impact : Pyrrolidine’s smaller ring size may favor tighter binding in enzyme active sites compared to piperidine.

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions for improved yield?

The synthesis typically involves multi-step reactions starting from unsubstituted indole derivatives. A common pathway includes:

  • Step 1 : Alkylation of indole at the 1-position using 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide.
  • Step 2 : Sulfonylation at the 3-position with chlorosulfonic acid, followed by coupling with N-(4-methylbenzyl)acetamide. Optimization strategies include:
  • Using anhydrous conditions for sulfonylation to minimize hydrolysis .
  • Employing high-resolution mass spectrometry (HRMS) to track intermediate purity .
  • Screening polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

A combination of 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) and X-ray crystallography is critical:

  • 1H^1H NMR can confirm the presence of the 4-methylbenzyl group (δ 2.35 ppm, singlet) and pyrrolidine protons (δ 1.8–2.1 ppm) .
  • X-ray crystallography resolves ambiguities in sulfonamide group orientation and indole ring planarity .
  • IR spectroscopy verifies sulfonyl (1150–1350 cm1^{-1}) and amide (1650–1700 cm1^{-1}) functionalities .

Q. What solvent systems are recommended for purification given the compound’s amphiphilic nature?

Use gradient elution in reverse-phase HPLC with:

  • Mobile phase: Acetonitrile/water (0.1% TFA) for improved peak resolution .
  • Column: C18 stationary phase to separate polar byproducts (e.g., unreacted sulfonic acid derivatives) . For crystallization, mixed solvents like ethyl acetate/hexane (3:7) enhance crystal formation .

Q. How can researchers validate compound purity for biological assays?

Employ orthogonal methods:

  • HPLC-MS to detect trace impurities (<0.1%) from sulfonylation byproducts .
  • Elemental analysis to confirm stoichiometry (deviation <0.4% for C, H, N) .
  • Thermogravimetric analysis (TGA) to assess hygroscopicity, which may affect solubility .

Q. What preliminary biological screening approaches are recommended?

Prioritize target-specific assays based on structural analogs:

  • Tubulin polymerization inhibition (if designed as a microtubule-targeting agent) .
  • Kinase inhibition profiling using radiometric or fluorescence-based assays .
  • Solubility-permeability balance assessment via parallel artificial membrane permeability assay (PAMPA) .

Advanced Research Questions

Q. How to resolve contradictions between NMR predictions and X-ray results?

  • Perform variable-temperature NMR to detect conformational flexibility in solution (e.g., pyrrolidine ring puckering) .
  • Use density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data .
  • Validate crystallographic data with Hirshfeld surface analysis to identify intermolecular interactions influencing solid-state conformation .

Q. How to characterize degradation products under physiological pH conditions?

Design forced degradation studies :

  • Acidic/basic hydrolysis (pH 1–13 at 37°C) followed by LC-MS/MS to identify cleavage products (e.g., sulfonic acid derivatives) .
  • Oxidative stress testing with H2 _2O2_2 to detect indole ring oxidation .
  • Use high-resolution ion mobility spectrometry (HRIMS) to separate isobaric degradation species .

Q. What computational approaches predict the pyrrolidin-1-yl-ethyl side chain flexibility?

  • Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to analyze torsional angles and hydrogen bonding .
  • Conformational clustering to identify dominant solvent-dependent rotamers .
  • Compare with NOESY/ROESY NMR data to validate computational models .

Q. How to optimize solubility-permeability balance when modifying the 4-methylbenzyl group?

  • Synthesize analogs with logP modulation : Replace methyl with polar groups (e.g., -OH, -OCH3_3) and assess via shake-flask solubility tests .
  • Use Caco-2 cell monolayers to correlate structural changes with apparent permeability (Papp_\text{app}) .
  • Apply QSAR models to predict bioavailability from computed descriptors (e.g., topological polar surface area) .

Q. How to investigate off-target effects revealed in kinome-wide profiling?

  • Perform selectivity screening against kinase panels (e.g., Eurofins KinaseProfiler™) to identify unintended targets .
  • Use cryo-EM or co-crystallization to study compound binding to off-target proteins .
  • Develop proteome-wide activity-based protein profiling (ABPP) to map interaction networks .

Methodological Notes

  • Data Contradiction Analysis : When NMR and X-ray data conflict, prioritize crystallography for solid-state conformation but validate with solution-phase techniques like DOSY NMR .
  • Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce iteration cycles .

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